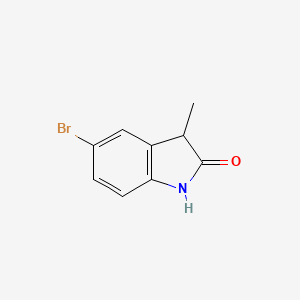

5-Bromo-3-methylindolin-2-one

描述

Historical Context and Significance of the 2-Indolinone Nucleus in Drug Discovery

The journey of the 2-indolinone nucleus in drug discovery is marked by its evolution from a simple heterocyclic compound to a cornerstone of targeted therapies. nih.gov Initially recognized for its presence in natural products, the scaffold's potential was further unlocked through synthetic exploration, revealing a broad spectrum of biological activities. nrfhh.comresearchgate.net A pivotal moment in its history was the discovery that its derivatives could act as potent inhibitors of protein kinases, enzymes that are crucial regulators of cellular processes and are often implicated in diseases like cancer. scirp.orgontosight.ai

This discovery propelled the 2-indolinone core into the spotlight of anticancer drug development. researchgate.netresearchgate.net The first kinase inhibitor of this class to gain clinical approval was Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. scirp.orggrowingscience.com The success of Sunitinib validated the 2-indolinone scaffold as a "privileged structure," capable of binding to multiple receptors with high affinity and underscoring its immense value in medicinal chemistry. medchemexpress.comscirp.org

Prevalence of Indolinone Derivatives in Natural Products and Pharmaceuticals

The 2-indolinone core is a recurring motif in a variety of natural products, including alkaloids, and compounds isolated from marine organisms. researchgate.netresearchgate.netresearchgate.net These naturally occurring indolinones exhibit a range of biological effects, from antimicrobial to antitumor activities. nrfhh.comresearchgate.net

The versatility of the indolinone scaffold has been extensively leveraged in the pharmaceutical industry. Beyond Sunitinib, other notable drugs featuring this core include Nintedanib, used for idiopathic pulmonary fibrosis, and Semaxinib, which was investigated as an anti-angiogenic agent. growingscience.comnih.gov The prevalence of this scaffold in both natural and synthetic bioactive compounds highlights its adaptability and importance in the development of new therapeutic agents. growingscience.comresearchgate.net

Overview of the 5-Bromo-3-methylindolin-2-one Structure within the Broader Indolinone Chemical Family

This compound is a derivative of the basic 2-indolinone structure. Its chemical formula is C9H8BrNO, and its IUPAC name is 5-bromo-3-methyl-1,3-dihydro-2H-indol-2-one. bldpharm.com The core of the molecule is the indolinone system, with a bromine atom attached at the 5th position of the benzene (B151609) ring and a methyl group at the 3rd position of the pyrrolidone ring.

The structure of this compound is characterized by the near-planar indoline (B122111) ring system. iucr.org This planarity, along with the specific placement of the bromo and methyl substituents, influences its chemical properties and potential biological interactions. iucr.orgontosight.ai The synthesis of related compounds, such as 5-bromo-1-methylindoline-2,3-dione (B1361368), has been achieved through reactions involving 5-bromoisatin (B120047) and iodomethane. iucr.orgiucr.orgresearchgate.net

Research Rationale: Significance of Bromine and Methyl Substituents in Organic Synthesis and Biological Activity

The choice of bromine and methyl substituents on the indolinone scaffold is a strategic one in medicinal chemistry, as these groups can significantly modulate a molecule's properties.

Bromine: The inclusion of a bromine atom can have a profound impact on a compound's biological activity. researchgate.net In some instances, 5-bromo substituted indolinone derivatives have been identified as potent inhibitors of certain tyrosine kinases. brieflands.com The presence of bromine can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. ontosight.ai Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can influence how a drug binds to its target protein. acs.org Studies on various bromo-substituted indolinones have shown promising anticancer activities. mdpi.commdpi.com

Methyl Group: The "magic methyl" effect is a well-documented phenomenon in drug discovery, where the addition of a single methyl group can lead to a dramatic increase in a molecule's potency or selectivity. nih.govjuniperpublishers.com A methyl group can influence a molecule's conformation, restricting its rotational freedom and locking it into a more active shape. frontiersin.org It can also contribute to hydrophobic interactions within a protein's binding pocket, thereby enhancing binding affinity. nih.govdrugdesign.org The strategic placement of a methyl group can also block metabolic pathways, increasing the drug's half-life. juniperpublishers.com Research on various methylated compounds has demonstrated significant improvements in their biological activity. nih.govnih.gov

The combination of a bromine atom and a methyl group on the indolinone scaffold in this compound presents an interesting case for studying structure-activity relationships, exploring how these two substituents collectively influence the compound's biological profile.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFFHLFYJVUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477291 | |

| Record name | 5-Bromo-3-methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90725-49-8 | |

| Record name | 5-Bromo-3-methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Methylindolin 2 One and Its Precursors

Retrosynthetic Analysis and Precursor Identification

Synthesis of Substituted Indoles as Precursors to Indolinones

One potential, albeit less direct, route to 5-Bromo-3-methylindolin-2-one involves the synthesis of a corresponding substituted indole (B1671886), followed by oxidation. The Fischer indole synthesis is a classic and versatile method for creating the indole core. rsc.orgtestbook.com This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. rsc.orgtestbook.com

For the synthesis of a brominated indole precursor, 4-bromophenylhydrazine is a key starting material. sigmaaldrich.comsigmaaldrich.com Condensation of 4-bromophenylhydrazine with propionaldehyde (B47417) would yield the corresponding hydrazone. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, would induce cyclization to form 5-bromo-2-methylindole. rsc.org While this provides the brominated indole core, subsequent steps would be required to introduce the C3-methyl group and oxidize the C2 position to the desired indolinone, making this a multi-step approach.

Preparation of Brominated Organic Intermediates

The synthesis of the target compound relies heavily on the availability of key brominated intermediates. The most crucial of these are 4-bromophenylhydrazine and 5-bromoisatin (B120047).

4-Bromophenylhydrazine: This intermediate is typically prepared from 4-bromoaniline (B143363). The synthesis involves a diazotization reaction, followed by reduction. In a common procedure, 4-bromoaniline is treated with sodium nitrite (B80452) and concentrated hydrochloric acid at low temperatures (0–5 °C) to form the corresponding diazonium salt. google.com This salt is then reduced to the hydrazine. While traditional reducing agents like stannous chloride or sodium sulfite (B76179) can be used, modern methods may employ zinc powder in acidic media. google.comguidechem.com The resulting 4-bromophenylhydrazine hydrochloride can be isolated and used directly in subsequent steps like the Fischer indole synthesis. sigmaaldrich.comgoogle.com

5-Bromoisatin: This is a pivotal precursor for direct synthesis approaches. It can be prepared by the direct electrophilic bromination of isatin (B1672199) (1H-indole-2,3-dione). umz.ac.ir Various brominating agents can be employed for this purpose. While direct bromination with Br₂ can lead to multiple products, including 5,7-dibromoisatin, the use of N-bromosuccinimide (NBS) provides better regioselectivity for the desired 5-bromo product. jddtonline.info Other reagents like pyridinium (B92312) bromochromate (PBC) have also been reported to efficiently produce 5-bromoisatin from isatin in acetic acid, offering high yields and short reaction times. umz.ac.irumz.ac.ir An alternative route involves the Sandmeyer-type cyclization of precursors derived from 4-bromoaniline. umz.ac.ir

Table 1: Comparison of Reagents for the Synthesis of 5-Bromoisatin from Isatin

| Brominating Agent | Solvent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Pyridinium Bromochromate (PBC) | Glacial Acetic Acid | 90 °C, 20 min | 89 | umz.ac.irumz.ac.ir |

| N-Bromosuccinimide (NBS) | DMF | 80 °C, 4 h | - | |

| N-Bromosuccinimide (NBS) | - | - | - | jddtonline.info |

Yield information was not available for all methods in the reviewed sources.

Strategies for Methyl Group Introduction

Introducing the methyl group at the C3 position of the indolin-2-one (oxindole) core is a critical transformation. The C3 position is flanked by a carbonyl group and an aromatic ring, making its proton acidic and amenable to deprotonation by a suitable base. mdpi.com

A common strategy involves the deprotonation of an N-unprotected or N-protected oxindole (B195798) with a strong base, such as butyllithium (B86547) (BuLi) or sodium hydride (NaH), to form an enolate. mdpi.com This nucleophilic enolate is then reacted with an electrophilic methyl source, typically methyl iodide, to install the C3-methyl group. nih.gov For N-unprotected oxindoles, careful control of stoichiometry is required to favor C3-alkylation over N-alkylation. mdpi.com Using a borane (B79455) catalyst, B(C₆F₅)₃, has been shown to facilitate the direct C3-methylation of oxindoles, which typically undergo dialkylation with methyl iodide under basic conditions. nih.gov

Direct Synthesis Approaches for this compound

Direct synthesis methods often prove more efficient by reducing the number of synthetic steps. These strategies typically involve either the late-stage bromination of a methylated precursor or the introduction of the methyl group onto a brominated scaffold.

Electrophilic Aromatic Bromination Strategies

This approach involves the synthesis of 3-methylindolin-2-one followed by regioselective bromination at the C5 position. The benzene (B151609) ring of the indolinone system is activated towards electrophilic substitution, and the amide group is an ortho-, para-director. The C5 position is para to the nitrogen atom and is sterically accessible, making it the most likely site for bromination.

The standard reagent for such a transformation is N-bromosuccinimide (NBS), often used in a polar solvent like dimethylformamide (DMF) or acetic acid. manac-inc.co.jp The reaction proceeds via an aromatic electrophilic substitution mechanism, where the positively polarized bromine from NBS is attacked by the electron-rich aromatic ring. manac-inc.co.jpmasterorganicchemistry.com The choice of solvent can significantly influence the regioselectivity of NBS brominations on activated aromatic rings. manac-inc.co.jp

Synthesis via Substituted Oxindole or Isatin Derivatives

Arguably the most convergent and widely applied strategy for synthesizing this compound begins with the readily prepared 5-bromoisatin. umz.ac.irjddtonline.info This pathway hinges on the introduction of the methyl group at the C3 position, which exists as a ketone in the isatin starting material.

A powerful method to achieve this is through a Grignard reaction. libretexts.org Treatment of 5-bromoisatin with methylmagnesium bromide (CH₃MgBr) in an anhydrous etheral solvent leads to the nucleophilic addition of the methyl group to the C3-carbonyl. This reaction forms the tertiary alcohol intermediate, 5-bromo-3-hydroxy-3-methylindolin-2-one.

The final step is the reduction of this tertiary hydroxyl group. This can be accomplished through various reductive methods. A metal-free hydrogen transfer reduction using a Brønsted acid catalyst and a hydrogen source like a benzothiazoline (B1199338) has been reported for the reduction of similar 3-hydroxy-3-indolyloxindoles, yielding the C3-substituted product. rsc.org This two-step sequence starting from 5-bromoisatin represents a highly efficient route to the target molecule. An Aldol reaction of 5-bromoisatin with acetone (B3395972) has also been reported, highlighting the reactivity of the C3-carbonyl towards enolates to form similar 3-hydroxy-3-alkylindolin-2-one structures. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 5-Bromo-3-methyl-1,3-dihydro-2H-indol-2-one | C₉H₈BrNO |

| 3-Methylindolin-2-one | 3-Methyl-1,3-dihydro-2H-indol-2-one | C₉H₉NO |

| 5-Bromoindolin-2-one | 5-Bromo-1,3-dihydro-2H-indol-2-one | C₈H₆BrNO |

| Isatin | 1H-Indole-2,3-dione | C₈H₅NO₃ |

| 5-Bromoisatin | 5-Bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ |

| 4-Bromoaniline | 4-Bromoaniline | C₆H₆BrN |

| 4-Bromophenylhydrazine | 1-(4-Bromophenyl)hydrazine | C₆H₇BrN₂ |

| 5-Bromo-2-methylindole | 5-Bromo-2-methyl-1H-indole | C₉H₈BrN |

| N-Bromosuccinimide (NBS) | 1-Bromopyrrolidine-2,5-dione | C₄H₄BrNO₂ |

| Pyridinium bromochromate (PBC) | Pyridinium bromochromate | C₅H₆BrCrNO₃ |

| Butyllithium (BuLi) | Butyllithium | C₄H₉Li |

| Methyl iodide | Iodomethane | CH₃I |

| Methylmagnesium bromide | Methylmagnesium bromide | CH₃BrMg |

Oxidative Dearomatization of Indoles for Indolinone Formation

Oxidative dearomatization of indoles has emerged as a powerful and atom-economical strategy for the synthesis of indolin-2-ones and indolin-3-ones, converting a planar indole scaffold into a more complex three-dimensional architecture. nih.govorganic-chemistry.org This transformation is synthetically valuable as it allows for the direct generation of quaternary centers at the C2 or C3 position of the indole ring. nih.gov

Several methods have been developed to achieve the oxidative dearomatization of indoles. A metal-free approach utilizing ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) has been shown to be effective for the construction of C2-quaternary indolinones with good functional group tolerance and moderate to excellent yields. nih.gov Another metal-free method employs a TEMPO oxoammonium salt, which, in the presence of sulfuric acid, mediates the oxidative dearomatization of indoles with aromatic ketones to furnish 2,2-disubstituted indolin-3-ones. organic-chemistry.org This reaction proceeds smoothly and demonstrates a broad substrate scope with respect to both the indole and ketone starting materials. organic-chemistry.org

Palladium catalysis has also been utilized in the oxidative dearomatization of indoles. A Pd-catalyzed C-H peroxygenation of 2-arylindoles provides a route to C2-quaternary indolin-3-ones. acs.org Furthermore, direct dearomative oxyalkynylation, oxyalkenylation, oxyarylation, oxyallylation, and oxycyanation of indoles have been achieved using a TEMPO oxoammonium salt as the sole oxidant, leading to a diverse range of 2,2-disubstituted indolin-3-ones under mild conditions. rsc.org

A one-pot approach combining copper(I) iodide catalyzed oxidative dearomatization of 2-substituted indoles with an L-proline-promoted asymmetric Mannich reaction has been developed for the synthesis of C2-tetrasubstituted indolin-3-ones. bohrium.com This method utilizes molecular oxygen as a green oxidant and provides the desired products in good yields, diastereomeric ratios, and enantiomeric excesses. bohrium.com

These methodologies underscore the significance of oxidative dearomatization as a versatile tool for accessing structurally complex indolinone derivatives, which are prevalent motifs in biologically active natural products and pharmaceuticals. nih.govacs.org

Advanced Synthetic Transformations for Analogues of this compound

The development of advanced synthetic methodologies has enabled the creation of a wide array of indolinone analogues with diverse functionalities and stereochemical complexities. These methods are crucial for generating compound libraries for drug discovery and other applications.

Catalytic Asymmetric Synthesis of Indolinone Derivatives

The catalytic asymmetric synthesis of indolinone derivatives, particularly those bearing aza-quaternary centers, has garnered significant attention due to the prevalence of these motifs in bioactive natural products and synthetic compounds. rsc.org Various catalytic systems have been developed to access chiral 2,2-disubstituted indolin-3-ones. rsc.org

One notable strategy involves the umpolung of imines, where a cinchona alkaloid-derived phase-transfer catalyst promotes the C-C bond-forming reaction between imines and enones. nih.gov This method allows for the direct catalytic asymmetric synthesis of γ-amino ketones, which are precursors to various chiral nitrogen-containing heterocycles. nih.gov The catalyst facilitates chemo-, regio-, diastereo-, and enantioselective reactions for a broad range of imines and enones. nih.gov

Another approach focuses on the catalytic asymmetric synthesis of Tröger's base analogues, which are rigid, cleft-like molecules with nitrogen stereocenters. nih.gov A palladium-catalyzed method using a custom-developed GF-Phos ligand enables the rapid construction of these chiral structures with both a C- and a N-stereogenic center in high efficiency and selectivity. nih.gov These chiral analogues have potential applications as organocatalysts and precursors for metallic catalysts. nih.gov

Furthermore, a highly diastereoselective organocatalytic method has been developed for the synthesis of 3-fluoro-3′-hydroxy-3,3′-bisoxindoles. nih.gov This reaction occurs between fluorooxindoles and isatins in protic solvents at room temperature, yielding products with two adjacent chirality centers in high yields and without the need for chromatographic purification. nih.gov The introduction of fluorine can significantly enhance the therapeutic properties of biologically active compounds. nih.gov

These advanced catalytic asymmetric methods provide powerful tools for the stereocontrolled synthesis of complex and functionally diverse indolinone derivatives.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it a powerful tool in drug discovery and the synthesis of heterocyclic compounds. mdpi.comnih.gov

Several classic MCRs, such as the Ugi, Passerini, Hantzsch, and Gewald reactions, have been instrumental in generating molecular diversity. beilstein-journals.org The Ugi reaction, for instance, combines an isocyanide, an acid, an amine, and a carbonyl compound to produce α-acylaminoamides, which can serve as scaffolds for further chemical modifications. beilstein-journals.org

In the context of indolinone synthesis, MCRs provide a rapid and efficient means to construct diverse and complex heterocyclic systems. nih.gov For example, a transition-metal-free, base-promoted annulation/ring-cleavage/ring-reconstruction cascade reaction between o-bromo-substituted arylglyoxals and indolin-2-ones has been developed. rsc.org This novel reaction proceeds through a geminal bisindolin-2-one intermediate and allows for the synthesis of tetracyclic cyclopenta[b]indoles. rsc.org

The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been utilized in a selective multiple MCR strategy to synthesize complex nitrogen-fused heterocycles. csic.es By controlling the reactivity of the intermediates, selective formation of multiple MCR adducts can be achieved. csic.es

These multicomponent strategies highlight a shift towards more sustainable and efficient synthetic protocols, enabling the rapid assembly of complex molecular architectures from simple starting materials. mdpi.com

Transition Metal-Mediated and Organocatalytic Approaches

Transition Metal-Mediated Synthesis

Transition metal catalysis is a powerful tool for the synthesis of heterocyclic compounds, offering high efficiency and functional group tolerance under mild reaction conditions. nih.gov Various transition metals, including palladium, copper, rhodium, and silver, have been employed in a range of transformations to construct heterocyclic rings. nih.govelsevier.com

In the context of indolinone synthesis, palladium catalysis has been used for the thioetherification of 1,3,4-thiadiazole-coupled indolin-2-ones to form C-S bonds, yielding 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones. nih.gov This highlights the utility of transition metals in post-modification of the indolinone scaffold. A novel transition-metal-free, base-promoted cascade reaction offers an alternative route to N-protection free indole-indenones through an annulation/ring-cleavage/ring-reconstruction sequence. rsc.org This method showcases the potential for developing more sustainable synthetic routes that avoid the use of transition metals.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a complementary strategy to metal catalysis. Organocatalytic methods often provide excellent stereocontrol and are generally less sensitive to air and moisture.

An "on water" organocatalytic addition of aryl acetonitriles to isatins has been developed for the diastereoselective synthesis of 3-hydroxy-3-cyanomethyl oxindoles. tudelft.nl This environmentally benign approach demonstrates enhanced reaction rates and selectivity under aqueous conditions. tudelft.nl For example, the reaction of 5-bromo-1-methylindoline-2,3-dione (B1361368) with phenylacetonitrile (B145931) in the presence of an organocatalyst yields 2-(5-bromo-3-hydroxy-1-methyl-2-oxoindolin-3-yl)-2-phenylacetonitrile with high yield and diastereoselectivity. tudelft.nl

Synthesis of Hybrid Indolinone Scaffolds

The molecular hybridization approach, which involves combining two or more pharmacophoric moieties into a single molecule, is a valuable strategy in drug discovery to develop novel compounds with potentially enhanced activity and improved pharmacokinetic profiles. nih.gov The indolin-2-one scaffold is a privileged heterocycle that is frequently incorporated into such hybrid molecules. researchgate.net

Several studies have focused on the synthesis of isatin-based hybrids. For example, isatin has been coupled with quinazoline, phthalazine, and quinoxaline (B1680401) moieties to create new classes of potential anticancer agents. nih.gov The synthesis of these hybrids often involves condensation reactions. For instance, 3-(2-(5-Bromo-2-oxoindolin-3-ylidene)hydrazinyl)-1-methylquinoxalin-2(1H)-one was synthesized by refluxing the appropriate precursors in the presence of an acid catalyst. nih.gov

Another strategy involves creating hybrids of indolin-2-one with 1,3,4-thiadiazole (B1197879) and aziridine (B145994) scaffolds. acs.org A greener synthetic approach using β-cyclodextrin-SO₃H in water as a recyclable proton-donor catalyst has been developed for the synthesis of these molecular hybrids. nih.govacs.org The mechanism involves the formation of a supramolecular inclusion complex between the isatin substrate and the catalyst. nih.govacs.org

Furthermore, 1-benzyl-5-bromoindolin-2-one has been used as a scaffold to create hybrids linked to 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moieties through a hydrazone linker. mdpi.com These compounds were synthesized via condensation and cyclization reactions and have shown promising anticancer activity. mdpi.com

The synthesis of these diverse hybrid structures underscores the versatility of the indolin-2-one core and the power of molecular hybridization in generating novel chemical entities with potential therapeutic applications.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Bromo-3-methylindolin-2-one, offering insights into the molecule's atomic arrangement and electronic environment.

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental in establishing the basic framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For a related compound, 5-bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one, the aromatic protons on the bromo-substituted ring typically appear as doublets or doublet of doublets in the downfield region, a characteristic of substituted benzene (B151609) rings. thieme-connect.com The methyl group at the C3 position would exhibit a distinct singlet, while the protons of the cyclohexylmethyl group show complex multiplets in the upfield region. thieme-connect.com

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon (C=O) of the indolin-2-one core is characteristically found at the most downfield chemical shift, often around 180 ppm. thieme-connect.com The carbons of the aromatic ring appear in the range of approximately 109 to 141 ppm. thieme-connect.com The quaternary carbon at the C3 position and the methyl carbon attached to it have distinct chemical shifts that confirm the substitution pattern. thieme-connect.com

A representative, though not directly of the title compound, ¹³C NMR data for a similar structure, 5-bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one, shows signals at δ = 180.5 (C=O), 141.1, 135.5, 129.4, 125.0, 114.1, 109.4 (aromatic carbons), 47.0 (C3), and various other signals for the substituent groups. thieme-connect.com

Interactive Data Table: Representative NMR Data for a 5-Bromo-3-substituted-indolin-2-one Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.32, 7.19, 6.60-6.74 | dd, d, m | |

| C=O | 180.5 | ||

| Aromatic-C | 141.1, 135.5, 129.4, 125.0, 114.1, 109.4 | ||

| C3 | 47.0 | ||

| N-CH₃ | 3.13 | d | |

| C3-CH₃ | 1.23 | s | |

| CH₂ (substituent) | 1.86, 1.63 | dd, dd | |

| Cyclohexyl-H | 0.67-1.62 | m | |

| Note: Data is for 5-bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one and serves as a representative example. thieme-connect.com |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and understanding the through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the benzene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the methyl protons would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations from the methyl protons to the C3 and C2 (carbonyl) carbons would be expected, confirming the structure of the five-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry, though less critical for the relatively rigid structure of this compound unless analyzing its interactions with other molecules.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of solid materials, including identifying different crystalline forms, or polymorphs. europeanpharmaceuticalreview.combruker.com Polymorphism is a critical aspect in the pharmaceutical industry as different crystal forms can have different physical properties. europeanpharmaceuticalreview.com While specific ssNMR studies on this compound are not widely reported, the technique is applicable for studying its solid-state structure. europeanpharmaceuticalreview.comchem-soc.si By analyzing the chemical shifts and relaxation times in the solid state, one can distinguish between different packing arrangements and intermolecular interactions in various polymorphs. europeanpharmaceuticalreview.comnih.govibs.fr

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structural and Stereochemical Relationships

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. leeder-analytical.com This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₉H₈BrNO), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. chromatographyonline.com This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. whitman.edulibretexts.org The fragmentation of this compound would likely involve characteristic losses, such as the loss of the bromine atom, the methyl group, or the carbonyl group, providing further confirmation of the compound's structure. libretexts.org The analysis of these fragmentation patterns is crucial for the structural elucidation of unknown compounds and for confirming the identity of synthesized molecules. leeder-analytical.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites specific vibrational modes (stretching, bending, etc.) of chemical bonds.

The IR spectrum of an indolin-2-one derivative is distinguished by characteristic absorption bands corresponding to the carbonyl (C=O) group of the cyclic amide (lactam) and the amine (N-H) group.

N-H Stretching: The N-H bond in the lactam ring typically exhibits a stretching vibration in the range of 3400-3100 cm⁻¹. In solid-state or concentrated solution spectra, this peak is often broadened due to intermolecular hydrogen bonding. For various indolin-2-one derivatives, N-H stretching bands have been observed around 3200 cm⁻¹ and in the specific ranges of 3154–3199 cm⁻¹ and 3200–3258 cm⁻¹. rsc.orgresearchgate.net The presence of a free N-H group, for instance in a dilute solution in a non-polar solvent, would be expected to show a sharper peak at a higher frequency, typically between 3400 and 3500 cm⁻¹.

Carbonyl (C=O) Stretching: The C=O group of the five-membered lactam ring gives rise to a strong and sharp absorption peak. For indolin-2-one and its derivatives, this "Amide I" band is typically found in the region of 1715 to 1665 cm⁻¹. rsc.orglibretexts.orgmsu.edu Specifically, values in the ranges of 1665–1694 cm⁻¹ and around 1700 cm⁻¹ have been reported for related structures. rsc.orgresearchgate.net The position of this band is sensitive to the molecular environment; conjugation with the adjacent aromatic ring tends to lower the frequency compared to a simple saturated lactone. libretexts.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Amine (N-H) | Stretching | 3400 - 3100 | Medium-Strong, Broad | Frequency and width are sensitive to hydrogen bonding. rsc.orgresearchgate.net |

| Carbonyl (C=O) | Stretching (Amide I) | 1715 - 1665 | Strong, Sharp | Position is influenced by ring strain and conjugation. rsc.orglibretexts.org |

| Carbon-Bromine (C-Br) | Stretching | 690 - 515 | Medium-Strong | Located in the fingerprint region of the spectrum. researchgate.net |

The vibration of the carbon-bromine bond is also detectable via IR spectroscopy, although it appears at much lower frequencies in the so-called fingerprint region of the spectrum (typically below 1500 cm⁻¹). The C-Br stretching vibration generally produces a medium to strong absorption band in the range of 690-515 cm⁻¹. researchgate.net For other aryl bromides, this stretch has been noted around 615 cm⁻¹. clockss.org The presence of a distinct peak in this region for this compound would confirm the bromo-substitution on the aromatic ring.

Analysis of Carbonyl and N-H Stretching Frequencies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. researchgate.net The primary chromophore in this compound is the indolin-2-one ring system itself, which comprises a benzene ring fused to a pyrrolidinone ring. This extended conjugated system of π-electrons is responsible for the molecule's characteristic UV absorption.

The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. clockss.orgresearchgate.net For this compound, two main types of electronic transitions are expected:

π → π* transitions: These higher-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic ring and the carbonyl group.

n → π* transitions: This involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital of the carbonyl group. These transitions are typically of lower energy and occur at longer wavelengths compared to π → π* transitions. iucr.org

The bromine atom and the methyl group act as auxochromes—substituents that can modify the absorption characteristics (wavelength and intensity) of the chromophore. The bromine atom, with its lone pairs, can participate in resonance and influence the energy levels of the molecular orbitals. Studies on related indole (B1671886) derivatives show characteristic absorption peaks in the near-UV range, with maxima observed between 275 and 290 nm. iucr.org A tetramer derived from 5-bromoindolin-2-one showed a λmax at approximately 316 nm, indicating that bromo-indolinone structures absorb in this region of the UV spectrum. researchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com It provides definitive data on bond lengths, bond angles, and intermolecular interactions.

In single-crystal X-ray diffraction, a beam of X-rays is directed at a single, high-quality crystal. The resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined. sigmaaldrich.com

While a specific crystal structure for this compound is not available in the cited literature, data from the closely related compound 5-Bromo-1-methylindoline-2,3-dione (B1361368) provides significant insight into the expected structural features. Analysis of this similar molecule revealed the following:

The indoline (B122111) ring system is nearly planar.

The crystal packs into a three-dimensional network stabilized by weak C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules.

A study on 5-bromo-1-ethylindoline-2,3-dione also showed a nearly planar indoline system, with the N-alkyl group oriented almost perpendicularly to the ring. These findings suggest that this compound would likely adopt a similarly planar ring structure, with its crystal packing influenced by hydrogen bonding involving the N-H group and π-stacking of the bromo-benzene rings.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 4.0634 |

| b (Å) | 11.9235 |

| c (Å) | 18.0978 |

| β (°) | 96.170 |

| Key Structural Feature | Nearly coplanar indoline ring system, Br atom, and O atoms. |

| Key Intermolecular Forces | C—H⋯O hydrogen bonds and π–π interactions. |

Powder X-ray Diffraction (PXRD) is an essential analytical tool for characterizing crystalline solids and is particularly crucial for identifying polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs of a substance can have distinct physical properties.

The PXRD technique involves irradiating a powdered sample, which contains a vast number of randomly oriented microcrystals, with an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. If this compound can exist in multiple polymorphic forms, each form will produce a unique PXRD pattern characterized by a distinct set of peak positions and relative intensities.

By comparing the PXRD pattern of a new batch of the compound against an established reference pattern, one can confirm phase identity and detect the presence of any undesired polymorphs. While no specific studies on the polymorphism of this compound were found, PXRD would be the primary method used to investigate this possibility during chemical development and quality control.

Advanced Computational Studies and Theoretical Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-3-methylindolin-2-one, these methods elucidate the distribution of electrons and predict its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of the indolinone scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). dntb.gov.ua These calculations are crucial for obtaining accurate molecular properties.

In studies of related substituted indolin-2-ones, DFT has been used to calculate various electronic properties that are vital for understanding molecular stability and reactivity. nih.gov For instance, the Mulliken atomic charges, which describe the partial charge on each atom, can be calculated. In a related Schiff base of a methylindolin-2-one, the carbon atoms attached to electronegative atoms like oxygen and nitrogen were found to have significant positive charges, indicating their electrophilic nature. acs.org Such analyses for this compound would similarly highlight the reactive sites within the molecule.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. libretexts.org

For various indolinone derivatives, the HOMO and LUMO energies have been calculated to predict their reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. In a study on a related isatin (B1672199) derivative, the HOMO and LUMO energy levels were calculated to be -8.962 and -1.158 eV, respectively. researchgate.net For this compound, the presence of the electron-withdrawing bromine atom and the electron-donating methyl group would influence the energies of these frontier orbitals, thereby modulating its reactivity profile.

| Computational Parameter | Significance | Exemplary Value (Related Indolinone) |

|---|---|---|

| HOMO Energy | Electron-donating ability | -8.962 eV researchgate.net |

| LUMO Energy | Electron-accepting ability | -1.158 eV researchgate.net |

| HOMO-LUMO Gap | Chemical reactivity and stability | 7.804 eV |

| Dipole Moment | Polarity of the molecule | 5.244 Debye researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with its environment, such as a biological receptor. plos.orgnih.govnih.gov These simulations are particularly valuable in drug discovery for understanding the binding mechanisms of a ligand to its target protein. researchgate.net

For the indolinone scaffold, MD simulations have been used to study the stability of ligand-protein complexes. nih.govnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. By simulating the movement of this compound within a protein's active site, researchers can predict its binding mode and stability, which is essential for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

Predicting Biological Activities Based on Structural Descriptors

QSAR models are developed by correlating the biological activity of a set of molecules with their calculated physicochemical properties, known as molecular descriptors. researchgate.net These descriptors can include steric, electronic, and hydrophobic parameters. For indolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed to predict their inhibitory activities against various protein kinases. acs.org These models generate contour maps that visualize the regions where modifications to the molecular structure would likely increase or decrease biological activity. acs.org Such studies on analogs of this compound can guide the synthesis of new derivatives with enhanced potency.

| QSAR Model | Statistical Parameter | Value (Exemplary Indolinone Study) | Significance |

|---|---|---|---|

| CoMFA | q² | 0.737 acs.org | Predictive ability of the model |

| r² | 0.907 acs.org | Goodness of fit of the model | |

| CoMSIA | q² | 0.824 acs.org | Predictive ability of the model |

| r² | 0.991 acs.org | Goodness of fit of the model |

Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods like pharmacophore modeling become invaluable. A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific receptor and elicit a biological response. mdpi.comnih.gov

For indole (B1671886) and isatin derivatives, pharmacophore models have been generated to identify the key features required for their biological activity. mdpi.com These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.comresearchgate.net For this compound, a pharmacophore model could be developed based on a set of structurally related active compounds. This model would highlight the crucial roles of the carbonyl group (hydrogen bond acceptor), the aromatic ring system, and the specific substitutions at the 5- and 3-positions, thereby guiding the design of novel analogs with desired biological activities.

Investigation of Binding Modes with Protein Targets

Computational Mechanistic Studies of Reactions involving this compound

Computational mechanistic studies, often employing Density Functional Theory (DFT), provide a molecular-level understanding of reaction pathways, transition states, and the factors controlling reactivity and selectivity. While specific computational studies on the reaction mechanisms of this compound are scarce, research on related indolin-2-one derivatives offers valuable insights into the types of reactions that can be investigated using these methods.

For example, the mechanism of the [3+2] cycloaddition reactions of (Z)- and (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one with dibromoformaldoxime has been investigated using DFT. researchgate.net These studies revealed that the reactions proceed via a one-step, asynchronous mechanism. researchgate.net The distortion/interaction analysis indicated that these cycloadditions are under distortion control, and Frontier Molecular Orbital (FMO) theory pointed to a dominant interaction between the HOMO of the indolinone derivative and the LUMO of the three-atom component. researchgate.net Such studies are crucial for understanding and predicting the regio- and stereoselectivity of these complex reactions.

Another area where computational studies have been applied is in understanding the reactivity of the indolinone scaffold in substitution reactions. For instance, a theoretical investigation into the nucleophilic aromatic substitution (SNAr) of 5-bromo-1,2,3-triazines with phenols revealed a concerted mechanism, challenging the classical stepwise view of SNAr reactions. nih.gov While this study does not involve an indolinone, it demonstrates the power of computational chemistry to elucidate novel reaction mechanisms for bromo-substituted heterocyclic compounds.

In the context of synthesizing derivatives, computational methods like DFT have been used to study the Suzuki cross-coupling reactions of related bromo-substituted heterocycles. mdpi.com These studies can predict reaction pathways and help in optimizing reaction conditions.

Pharmacological and Biological Activity Research

Anticancer and Antiproliferative Activities of Indolinone Derivatives

The indolinone scaffold is a privileged structure in the development of novel anticancer agents. nih.gov Numerous derivatives have demonstrated potent activity against a variety of cancer cell lines, operating through diverse mechanisms of action.

Mechanism of Action as Kinase Inhibitors

A primary mechanism through which indolinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. acs.org Dysregulation of these kinases is a common feature of many cancers.

VEGFR (Vascular Endothelial Growth Factor Receptor): Many indolinone derivatives are potent inhibitors of VEGFRs, particularly VEGFR-2, a key mediator of angiogenesis. acs.orgvascularcell.com By blocking VEGFR signaling, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize. vascularcell.comnih.gov Lenvatinib, a multi-kinase inhibitor, targets VEGFR1-3 and has shown broad antitumor activity. vascularcell.com Vandetanib is another example that potently inhibits VEGFR2. stemcell.com

EGFR (Epidermal Growth factor Receptor): EGFR is another important target for indolinone-based inhibitors. Overexpression or activating mutations of EGFR are found in various cancers, and its inhibition can lead to the suppression of tumor growth. stemcell.com

FGFR (Fibroblast Growth Factor Receptor): The FGF-FGFR signaling pathway is also implicated in tumorigenesis. nih.gov Lenvatinib and other multi-kinase inhibitors that target FGFRs have demonstrated efficacy in preclinical models. vascularcell.comnih.gov

RET (Rearranged during Transfection): The RET proto-oncogene is another target of some multi-kinase indolinone inhibitors like Lenvatinib and Vandetanib. nih.govstemcell.com

Table 1: Examples of Indolinone Derivatives as Kinase Inhibitors

| Compound | Target Kinase(s) | Effect |

| Lenvatinib | VEGFR1-3, FGFR1-4, RET, KIT, PDGFRα | Broad antitumor activity vascularcell.com |

| Vandetanib | VEGFR2, EGFR, RET | Inhibits angiogenesis and cell growth stemcell.com |

| Axitinib | VEGFR1-3, PDGFRβ, c-Kit | Potent multi-target inhibitor altmeyers.org |

| Sunitinib | Multiple Receptor Tyrosine Kinases | Approved for renal cell carcinoma acs.org |

Inhibition of Protein Tyrosine Phosphatases (e.g., Shp2, PTP1B)

Protein tyrosine phosphatases (PTPs) are another class of enzymes that play a critical role in cell signaling and are targeted by indolinone derivatives.

Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase-2): Shp2 is a positive regulator of growth factor signaling and is considered a bona fide oncogene. nih.gov Inhibitors of Shp2 have the potential to block oncogenic signaling pathways. nih.gov NSC 87877 is a potent inhibitor of both Shp1 and Shp2. Some aromatic amide derivatives have also shown inhibitory activity against Shp2. sioc-journal.cn

PTP1B (Protein Tyrosine Phosphatase 1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways and is a target for the treatment of diabetes, obesity, and cancer. researchgate.net Several indolinone-based compounds have been investigated as PTP1B inhibitors. sioc-journal.cnresearchgate.net

Modulation of Cell Cycle and Apoptosis Pathways

Indolinone derivatives can induce cancer cell death by modulating the cell cycle and triggering apoptosis (programmed cell death).

Cell Cycle Arrest: Many indolinone compounds have been shown to cause cell cycle arrest at different phases, such as G1/S or G2/M, preventing cancer cells from dividing and proliferating. nih.govtandfonline.com For instance, certain [(3-indolylmethylene)hydrazono]indolin-2-ones have been shown to induce G2/M arrest. tandfonline.com

Induction of Apoptosis: These compounds can induce apoptosis through various mechanisms, including the activation of caspases (caspase-3, -7, and -9), modulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and the generation of reactive oxygen species (ROS). nih.govtandfonline.com Some 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been shown to significantly increase the number of cells in the sub-G1 phase, indicative of apoptosis. mdpi.com

Antiangiogenic Potential

As mentioned in the context of VEGFR inhibition, a significant aspect of the anticancer activity of many indolinone derivatives is their ability to inhibit angiogenesis. By cutting off the blood supply to tumors, these compounds can effectively starve them of the nutrients and oxygen required for growth and dissemination. vascularcell.comnih.gov The antiangiogenic effects of these compounds are often evaluated using models like the ex vivo rat aorta ring assay and the in vivo chick chorioallantois membrane (CAM) assay. acs.orgnih.govpensoft.net

In vitro Cytotoxicity Assays

The cytotoxic (cell-killing) effects of indolinone derivatives are typically evaluated in the laboratory using various in vitro assays on a panel of human cancer cell lines.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. scirp.orgnih.gov A decrease in metabolic activity in the presence of a compound suggests cytotoxicity. scirp.org This assay is widely used to determine the IC50 (half-maximal inhibitory concentration) values of potential anticancer drugs. nih.gov

Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay that measures cellular protein content and is another common method for determining cytotoxicity. scirp.orgscispace.com It is based on the ability of the SRB dye to bind to protein components of cells. scispace.com

Table 2: In vitro Cytotoxicity of Selected Indolinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Assay | Key Finding |

| 5-bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinones | Breast (BT-549), Non-small cell lung (NCI-H23), Ovarian (IGROV1) | Not Specified | Favorable cytotoxicity, with log(10)GI(50) values of -6.40, -6.10, and -6.02, respectively. nih.gov |

| [(3-indolylmethylene)hydrazono]indolin-2-ones | Breast (MCF-7), Liver (HepG-2), Colon (HCT-116) | Not Specified | Compound 6n showed an IC50 of 1.04 µM against MCF-7 cells. nih.govresearchgate.net |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | Breast (MCF-7) | Not Specified | Compound 7d showed an IC50 of 2.93 µM. mdpi.com |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Lung (A549) | MTT | IC50 of 14.4 µg/mL. nih.gov |

In vivo Antitumor Efficacy Studies

Promising compounds identified through in vitro screening are often further evaluated for their antitumor efficacy in living organisms (in vivo). These studies typically involve the use of animal models, such as mice with tumor xenografts (human tumors grown in mice). The efficacy of the compound is assessed by measuring the reduction in tumor volume and weight over time. For example, some isatin-hydrazine hybrids have demonstrated substantial inhibition of tumor growth in mice. nih.gov Lenvatinib has also shown significant antitumor activity in various human tumor xenograft models. vascularcell.com

Other Promising Biological Activities

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. While direct research on 5-Bromo-3-methylindolin-2-one is limited, extensive studies on closely related analogues and derivatives highlight the potential of this chemical class across various therapeutic areas.

The indolin-2-one core is a constituent of many compounds investigated for their antimicrobial effects. Research into derivatives of this compound and related structures demonstrates notable antibacterial and antifungal potential.

Studies on isatin (B1672199) derivatives, which are closely related oxidized forms of indolinones, have shown that these compounds possess a wide range of biological properties, including moderate antimicrobial and antifungal effects in various preclinical models. iucr.orgiucr.org Specifically, the related compound 5-bromo-1-methylindoline-2,3-dione (B1361368) has been identified as having these properties. iucr.orgiucr.org

A series of (Z)-3-(1-hydroxyethylidene)-1-methylindolin-2-one derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Among them, the derivative (Z)-5-bromo-3-(1-hydroxyethylidene)-1-methylindolin-2-one (5n) , which shares the same core structure as the subject compound, showed moderate to strong antibacterial activity against several strains. nih.gov For instance, it was active against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida albicans. nih.gov Similarly, other research has confirmed the synthesis of this derivative and its potential as an antimicrobial agent. mdpi.com

Further studies have synthesized and screened other related compounds. A series of N′-(5-bromo-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides were tested against Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentration (MIC) values ranging from 31.25 to 500 μg/mL. arabjchem.org Certain derivatives in this series also displayed good antifungal activity against Aspergillus niger. arabjchem.org Additionally, oxindole (B195798) derivatives like 5-Bromo-3-(1H-indol-3-yl)indolin-2-one and 5-Bromo-3-(1-methyl-1H-pyrrol-2-yl)indolin-2-one have been synthesized as part of efforts to discover new antibacterial agents. nih.gov

The following table summarizes the antimicrobial activity of a key derivative.

| Compound | Microorganism | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| (Z)-5-bromo-3-(1-hydroxyethylidene)-1-methylindolin-2-one | S. aureus (ATCC 4220) | >32 | nih.gov |

| S. aureus (ATCC 6538) | >32 | ||

| MRSA (ATCC 43300) | >32 | ||

| C. albicans (CMCC 98001) | >32 |

The indolin-2-one framework is a key component of several molecules with potent anti-inflammatory properties. These compounds often act by inhibiting key mediators of the inflammatory response. Research has demonstrated that 3-substituted-indolin-2-one derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov The mechanism of action often involves the inhibition of signaling pathways such as the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.comnih.gov

Furthermore, certain 1,3-dihydro-2H-indolin-2-one derivatives have been designed as inhibitors of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. bohrium.commdpi.com These studies found that specific derivatives exhibited good COX-2 inhibitory activity, suggesting their potential as lead compounds for new anti-inflammatory drugs. bohrium.commdpi.com For example, compound 4e (a 1,3-dihydro-2H-indolin-2-one derivative) showed better anti-inflammatory activity than the control drug by inhibiting nitric oxide (NO) production and exhibiting a COX-2 inhibition IC₅₀ value of 2.35 ± 0.04 µM. mdpi.com Isatin-containing heterocycles, such as 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide , have also been noted for their favorable anti-inflammatory properties. mdpi.com

The anti-inflammatory mechanism of some related compounds has been linked to the prevention of reactive oxygen species (ROS) production and the downregulation of the NF-κB pathway, which collectively suppresses the production of pro-inflammatory mediators like NO, iNOS, and COX-2. nih.gov

| Compound Class/Derivative | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|

| 3-Substituted-indolin-2-one derivatives | Inhibition of NO, TNF-α, IL-6 | Suppresses Akt, MAPK, and NF-κB signaling pathways. | mdpi.comnih.gov |

| 1,3-dihydro-2H-indolin-2-one derivatives | COX-2 Inhibition | Derivative 4e showed a COX-2 IC₅₀ of 2.35 µM. | mdpi.com |

| Indole-2-one derivatives | Inhibition of TNF-α, IL-6, COX-2, iNOS | Derivative 7i showed significant protection in an LPS-induced septic death mouse model. | nih.gov |

The isatin scaffold, the 2,3-dione analogue of indolin-2-one, has a long history in antiviral research. benthamscience.com Methisazone, an N-methylisatin-β-thiosemicarbazone, was one of the first synthetic antiviral agents used clinically. nih.gov This class of compounds, known as thiosemicarbazones, has demonstrated broad-spectrum activity against both DNA and RNA viruses. nih.gov

Modern research continues to build on this foundation. Isatin derivatives have been evaluated for activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and poxviruses. benthamscience.comnih.govnih.gov The mechanism for some derivatives involves inhibiting viral replication. nih.gov For instance, isatin-β-thiosemicarbazone derivatives have been shown to inhibit HIV-1 replication in vitro. nih.gov

In a notable study, a bromo-substituted isatin derivative, SPIII-Br , was found to inhibit HCV RNA synthesis with an EC₅₀ of 19 μg/ml. nih.gov This highlights the potential role of bromine substitution in enhancing the antiviral profile of the isatin core. The broad antiviral potential of isatin derivatives continues to make them an attractive scaffold for the development of new therapeutic agents against a range of viral pathogens. benthamscience.comresearchgate.net

The indolin-2-one structure has been investigated for its antioxidant potential, which is the ability to neutralize harmful free radicals. The antioxidant capacity of indolinone derivatives has been evaluated using standard in vitro methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. frontiersin.orgresearchgate.netmdpi.com

Studies on chloro and nitro indolinone derivatives revealed that these compounds exhibit significant, concentration-dependent radical scavenging activity. frontiersin.orgresearchgate.net This activity is crucial as it can contribute to neuroprotective effects. The evaluation of 3,3-bis(hydroxyaryl)oxindoles and related spirooxindoles also points toward the antioxidant potential of this chemical family. wiley.com

Furthermore, research on diindolylmethane (DIM) derivatives, which can be formed from indole (B1671886) precursors, has shown potent radical scavenging effects. amegroups.cn Specifically, derivatives containing a 5-bromo-indole moiety were synthesized and tested, indicating that halogenated indoles can contribute to antioxidant activity. amegroups.cn

| Compound Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Nitro and Chloro Indolinone Derivatives | DPPH, ABTS | Showed significant, concentration-dependent radical scavenging activity. | frontiersin.orgresearchgate.net |

| Diindolylmethane (DIM) Derivatives (including 5-Br-indole precursor) | DPPH, β-carotene-linoleate | Some derivatives exhibited more potent radical scavenging activity than Vitamin E. | amegroups.cn |

| 3-Hydroxy-2-oxindole Derivatives | General Antioxidant Activity | Exhibited a wide variety of biological activities, including antioxidant effects. | wiley.com |

The indolinone scaffold is a prominent pharmacophore in the design of agents targeting neurological disorders, particularly Alzheimer's disease. news-medical.net A primary strategy in managing Alzheimer's is the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase acetylcholine (B1216132) levels in the brain. news-medical.net

Numerous studies have synthesized and evaluated indolinone and isatin derivatives as potent cholinesterase inhibitors. nih.govbrieflands.comnih.gov These compounds are often designed as dual-binding inhibitors, where the hydrophobic indolinone core binds to the peripheral anionic site (PAS) of the enzyme, while other moieties bind to the catalytic active site (CAS). nih.gov

Structure-activity relationship studies have shown that substitutions on the indolinone ring significantly affect the inhibitory activity against AChE and BChE. nih.gov For example, a series of indolinone-based compounds bearing a benzylpyridinium group showed potent AChE inhibitory activity, with the 2-chlorobenzyl derivative (3c ) being 32-fold more potent than the standard drug donepezil. nih.gov In another study on spiroindolin-1,2-diazepine derivatives, the compound 5l , which has a 5-NO₂ substitution on the indolinone ring, was identified as a potent and selective AChE inhibitor with an IC₅₀ value of 3.98 µM. nih.gov These findings strongly suggest that the 5-bromo substitution could also yield highly active compounds.

| Compound Class/Derivative | Target | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Indolinone-benzylpyridinium derivative (3c) | AChE | 0.44 nM | nih.gov |

| Spiroindolin-1,2-diazepine derivative (5l) | AChE | 3.98 µM | nih.gov |

| Isatin-based donepezil-like derivatives | AChE | Most tested compounds were superior to donepezil. | brieflands.com |

The indole nucleus is a common feature in compounds explored for activity against Mycobacterium tuberculosis. rsc.org While direct testing of this compound is not widely reported, its synthesis is a key step in creating other molecules with known antitubercular properties. nih.gov

Specifically, this compound has been synthesized as a precursor for a class of compounds known as 3-sulfanyloxindoles. nih.gov This class of oxindole derivatives has been identified as possessing antitubercular activities, making the parent compound an important intermediate in the development of new antitubercular agents. nih.gov The broader class of isatin derivatives has also been investigated for antitubercular activity, often through hybridization with other pharmacophores like 1,3,4-oxadiazoles, which are known to possess significant biological properties. benthamscience.com

Potential in Neurological Disorders (e.g., Anticholinesterase, Neuroprotective agents)

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of the indolin-2-one core, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. researchgate.netvulcanchem.com

Impact of Bromine Substitution on Biological Activity

The introduction of a bromine atom at the C-5 position of the indolin-2-one ring has a significant impact on the molecule's biological profile. Halogenation, particularly bromination, is a common strategy in drug design to enhance biological activity. beilstein-archives.org The bromine atom is an electron-withdrawing group, which can alter the electronic properties of the indole nucleus and potentially increase its reactivity with biological targets.

In several studies, the presence of bromine at the C-5 position has been associated with increased antiproliferative and antifungal activities. beilstein-archives.orgmdpi.com For instance, research on spiroindoline phytoalexins showed that bromine at the C-5 position led to a partial increase in antiproliferative activities against leukemic cells compared to their non-brominated counterparts. beilstein-archives.org Similarly, in a series of 3-indolyl-3-hydroxy oxindole derivatives, compounds with a bromine substitution on the isatin fragment showed higher inhibitory activity against plant pathogenic fungi. mdpi.com

The position of the bromine atom is also crucial. Studies have shown that substitution at the 5-position is often the most active. For example, a 5-bromo-substituted compound demonstrated significantly higher inhibition rates against B. cinerea than its 6-bromo or 7-bromo isomers. mdpi.com In the context of insulin-regulated aminopeptidase (B13392206) (IRAP) inhibitors, substitution at the 5-position of the oxindole moiety was found to be critical for inhibition. diva-portal.org Removal of the bromine atom resulted in a loss of activity, and moving it to the 7-position also rendered the compound inactive. diva-portal.org Furthermore, replacing the bromine with other halogens (fluorine, chlorine, and iodine) resulted in a slight increase in activity from fluorine to iodine, suggesting that both electronic and steric factors play a role. diva-portal.org

The table below summarizes the impact of substitutions at the 5-position of a spiro-oxindole dihydroquinazolinone scaffold on IRAP inhibitory activity.

| Compound | Substitution at 5-position | pIC50 |

| 1 | Br | 5.8 |

| 2 | H | Inactive |

| 4 | F | < 5.8 |

| 5 | Cl | < 5.8 |

| 6 | I | > 5.8 |

| 7 | NO2 | 5.8 |

| 8 | NH2 | Reduced activity |

| 9 | OCH3 | Reduced activity |

| 10 | CH3 | Reduced activity |

| Data sourced from a study on IRAP inhibitors. diva-portal.org |

Role of Methyl Group and other Substituents on Efficacy and Selectivity

The methyl group at the C-3 position, as well as other substituents on the indolin-2-one core, also plays a significant role in modulating biological activity, efficacy, and selectivity. The methyl group can influence the molecule's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier. vulcanchem.com

In the context of antimicrobial activity, the nature of substituents at various positions of the 3-alkylidene-2-indolone core has been shown to be important. For instance, electron-withdrawing substituents at the R1 position generally lead to greater activity. nih.gov The introduction of a phenyl ring or an extended straight-chain alkane at the R2 position can also improve antimicrobial activity. nih.gov

In a study of substituted spiro-oxindole dihydroquinazolinones as IRAP inhibitors, replacing the bromine at the 5-position with a methyl group resulted in a tenfold loss of activity. diva-portal.org This highlights the specific electronic and steric requirements for potent inhibition of this particular enzyme.

The N-1 position of the isatin moiety is another critical point for substitution. The introduction of a benzyl (B1604629) group at this position has been shown to lead to more active derivatives in some cases. nih.govmdpi.com This suggests that extending the molecule's structure at this position can lead to more favorable interactions with the biological target.

The following table presents SAR findings for 3-alkylidene-2-indolone derivatives concerning their antimicrobial activity.

| Position | Substituent Type | Impact on Activity |

| R1 | Electron-withdrawing | Generally greater activity |

| R2 | Phenyl ring or extended straight-chain alkane | Improved antimicrobial activity |

| R3 | Phenyl or halogen-substituted phenyl ring | Significantly enhanced antimicrobial activity |

| Data synthesized from SAR studies on antimicrobial indolone derivatives. nih.gov |

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional conformation of a molecule is critical for its interaction with biological targets such as enzymes and receptors. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups and how this arrangement influences biological activity.

For indolin-2-one derivatives, the planarity of the ring system and the orientation of substituents are key determinants of their biological interactions. In the case of N-[2-(2-Methoxyphenyl)benzylidene]-tert-butylamine N-oxide, the two benzene (B151609) rings were found to be oriented at a dihedral angle of 58.19 (3)°. researchgate.net Intramolecular hydrogen bonds can also play a role in stabilizing specific conformations. researchgate.net

In some instances, the active conformation of a molecule when bound to its target may not be its lowest energy conformation in solution. researchgate.net For example, conformational analysis of a potent isatin Schiff base derivative suggested that it might not interact with its target, VEGFR-2, in its minimum energy conformation. researchgate.net

The presence of bulky substituents can introduce steric hindrance, which can affect the molecule's ability to adopt the optimal conformation for binding. For example, in 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, the presence of E- and Z-isomers was observed, which interconvert rapidly in solution. mdpi.com The ratio of these isomers can be influenced by the solvent and temperature, indicating conformational flexibility that could be relevant to their biological activity. mdpi.com

Future Directions and Therapeutic Potential

Optimization of Synthetic Routes for Scalability and Efficiency

The successful translation of a promising compound from the laboratory to clinical application hinges on the development of a robust and scalable synthetic process. For 5-Bromo-3-methylindolin-2-one and its analogues, future efforts will concentrate on optimizing existing synthetic methodologies and exploring novel, more efficient routes.

Current synthetic strategies for indolinones often involve multi-step sequences that can be time-consuming and may not be amenable to large-scale production. acs.org For instance, the synthesis of related indolinone derivatives can involve N-acetylation followed by condensation with aryl ortho-esters, a process that, while effective on a lab scale, may require significant optimization for industrial application. acs.org

Future research will likely focus on:

Catalyst Development: Exploring more efficient and environmentally benign catalysts to drive key transformations. Metal-free oxidative dearomatization of indoles represents a greener alternative for constructing C2-quaternary indolinones. rsc.org

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, leading to improved consistency, safety, and scalability compared to traditional batch methods.

Biocatalysis: Utilizing enzymes for specific transformations can offer high selectivity and milder reaction conditions, as demonstrated in the synthesis of indirubin (B1684374) derivatives using bacterial monooxygenases. researchgate.net

A key objective will be to develop a synthesis that is not only high-yielding but also cost-effective and environmentally sustainable, which are critical considerations for commercial viability.

Exploration of Novel Derivatizations and Analogues

To enhance the therapeutic profile of this compound, the synthesis and evaluation of novel derivatives and analogues are crucial. This involves systematic modification of the core structure to explore structure-activity relationships (SAR) and improve properties such as potency, selectivity, and pharmacokinetic profiles.

Key areas for derivatization include:

Position 3 Substitutions: The methyl group at the C3 position can be replaced with various other functionalities to probe the steric and electronic requirements of the binding pocket.

Aromatic Ring Modifications: Altering the substitution pattern on the benzene (B151609) ring, beyond the 5-bromo group, can significantly impact biological activity. For example, the introduction of a 6-methoxycarbonyl group in other indolinones has been shown to improve selectivity. acs.org

N-Substitution: Modification of the nitrogen atom of the indolinone ring can influence properties like solubility and membrane permeability.

The synthesis of bis-indolinone derivatives has also shown promise, with some compounds exhibiting potent antiproliferative activity against a panel of human cancer cell lines. mdpi.com By systematically exploring these chemical spaces, researchers can identify analogues with superior therapeutic potential.

Target Identification and Validation for Specific Biological Effects

A critical step in the drug development process is the identification and validation of the molecular targets through which a compound exerts its biological effects. While the indolinone scaffold is known to be a versatile inhibitor of various protein kinases, the specific targets of this compound are not yet fully elucidated. researchgate.net

Future research in this area will involve:

Affinity-Based Proteomics: Utilizing chemical probes derived from this compound to isolate and identify its binding partners in complex biological samples.

Kinase Profiling: Screening the compound against large panels of kinases to determine its selectivity profile. This is crucial as off-target effects can lead to toxicity. news-medical.net